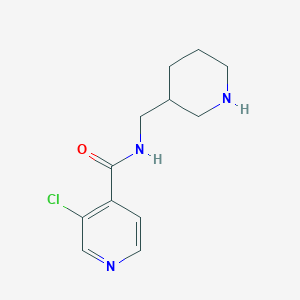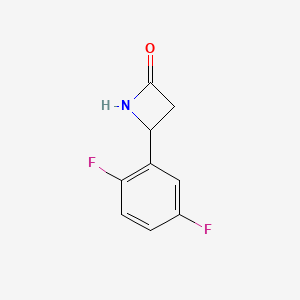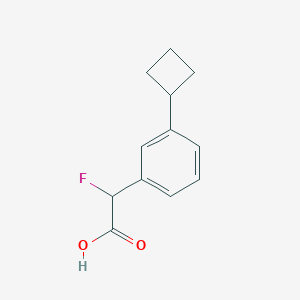
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide is a chemical compound with the molecular formula C12H16ClN3O. It is a derivative of isonicotinamide, featuring a piperidine ring substituted at the nitrogen atom with a 3-chloromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide typically involves the reaction of isonicotinic acid with piperidine and subsequent chlorination. One common method includes:
Formation of Isonicotinamide: Isonicotinic acid is first converted to isonicotinamide through an amide formation reaction.
Piperidine Substitution: The isonicotinamide is then reacted with piperidine in the presence of a suitable base to form N-(piperidin-3-ylmethyl)isonicotinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorinated compound to its corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-3-ylmethyl)isonicotinamide: Lacks the chlorine atom, which may result in different reactivity and biological activity.
3-Chloroisonicotinamide: Lacks the piperidine ring, which can affect its overall properties and applications.
N-(piperidin-3-ylmethyl)nicotinamide: Similar structure but with a different position of the nitrogen atom in the ring, leading to different chemical and biological properties.
Uniqueness
3-Chloro-N-(piperidin-3-ylmethyl)isonicotinamide is unique due to the presence of both the piperidine ring and the chlorine atom, which confer specific reactivity and potential biological activities that are not observed in its analogs .
Propriétés
Formule moléculaire |
C12H16ClN3O |
|---|---|
Poids moléculaire |
253.73 g/mol |
Nom IUPAC |
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c13-11-8-15-5-3-10(11)12(17)16-7-9-2-1-4-14-6-9/h3,5,8-9,14H,1-2,4,6-7H2,(H,16,17) |
Clé InChI |
DYPRVMNQHJPTMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)CNC(=O)C2=C(C=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)




amine](/img/structure/B15274342.png)

![7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15274353.png)

amine](/img/structure/B15274363.png)



